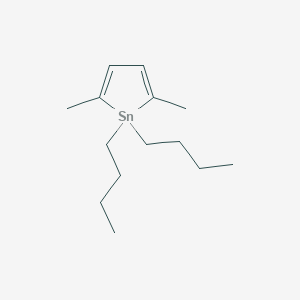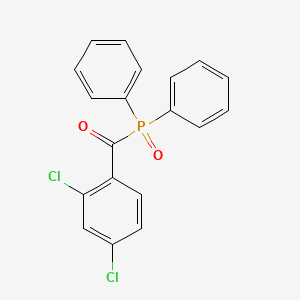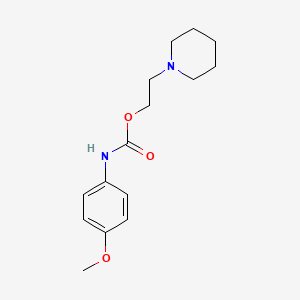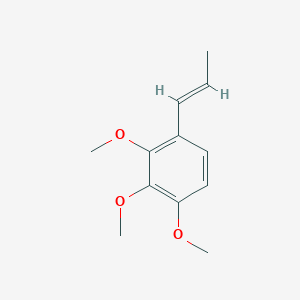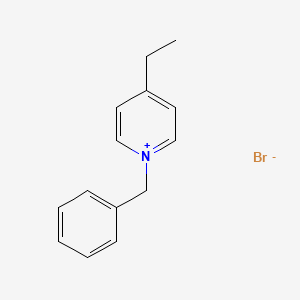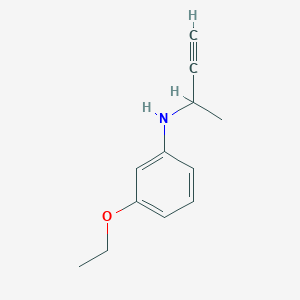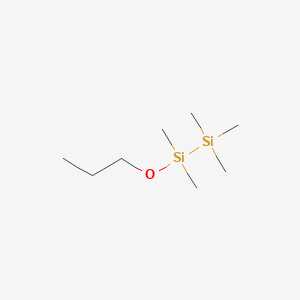
1,1,1,2,2-Pentamethyl-2-propoxydisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentamethyl-2-propoxydisilane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to five methyl groups and one propoxy group
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2-Pentamethyl-2-propoxydisilane typically involves the reaction of chlorosilanes with appropriate organometallic reagents. One common method includes the reaction of trimethylchlorosilane with propylmagnesium bromide under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1,1,2,2-Pentamethyl-2-propoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: The propoxy group can be substituted with other functional groups using appropriate nucleophiles under controlled conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentamethyl-2-propoxydisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and as a surface modifier in materials science.
Wirkmechanismus
The mechanism by which 1,1,1,2,2-Pentamethyl-2-propoxydisilane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating the formation of new chemical structures. The pathways involved include the formation of siloxane bonds and the modification of surfaces to alter their chemical properties.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2-Pentamethyl-2-propoxydisilane can be compared with other similar compounds such as:
1,1,2,2,2-Pentamethyl-1-phenyldisilane: This compound has a phenyl group instead of a propoxy group, leading to different chemical properties and applications.
Pentamethyldisilane: Lacking the propoxy group, this compound has different reactivity and uses in synthesis.
Eigenschaften
| 78669-49-5 | |
Molekularformel |
C8H22OSi2 |
Molekulargewicht |
190.43 g/mol |
IUPAC-Name |
dimethyl-propoxy-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-7-8-9-11(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChI-Schlüssel |
USWRPJIFBYOHRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


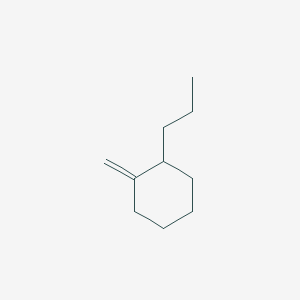
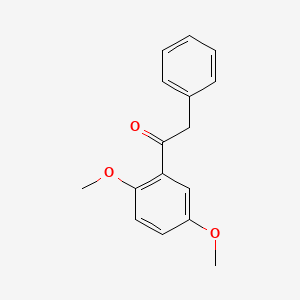
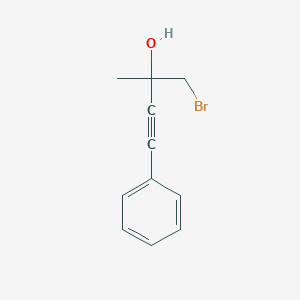
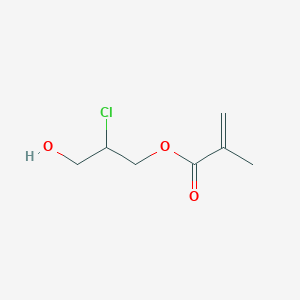
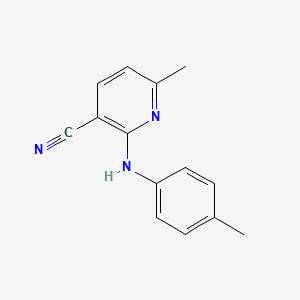
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

